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Compound of Interest

Compound Name: IGF-1R inhibitor-2

Cat. No.: B15143452 Get Quote

A Note on Nomenclature: The designation "IGF-1R inhibitor-2" is ambiguous in publicly

available scientific and commercial literature. It can refer to at least two distinct chemical

entities. This guide focuses on the well-characterized compound, N-(2-Methoxy-5-

chlorophenyl)-N'-(2-methylquinolin-4-yl)-urea, also known as PQ401 and IGF-1R Inhibitor II.

This compound has been the subject of peer-reviewed studies, providing the necessary data

for a comprehensive technical overview, including detailed experimental protocols and an

understanding of its mechanism of action.

Core Chemical and Physical Properties
PQ401 is a cell-permeable, small molecule inhibitor of the Insulin-like Growth Factor 1

Receptor (IGF-1R). Its core structure is a phenylquinolinyl-urea.

Table 1: Chemical Identifiers and Properties of PQ401
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Property Value

IUPAC Name
N-(5-chloro-2-methoxyphenyl)-N'-(2-

methylquinolin-4-yl)urea

Synonyms IGF-1R Inhibitor II, PQ401

CAS Number 196868-63-0

Molecular Formula C₁₈H₁₆ClN₃O₂

Molecular Weight 341.79 g/mol

Appearance White solid

Solubility DMSO: 10 mg/mL, Ethanol: 3 mg/mL

InChI Key YBLWOZUPHDKFOT-UHFFFAOYSA-N

Table 2: Pharmacological Properties of PQ401

Parameter Value Cell Type/System

IC₅₀ (IGF-1R

Autophosphorylation)
<1 µM Cell-free kinase assay

IC₅₀ (Ligand-induced

Autophosphorylation)
12 µM MCF-7 cells

IC₅₀ (Cell Growth Inhibition) 8 µM MCF-7 cells

IC₅₀ (Cell Growth Inhibition) 15 µM MCNeuA cells

Mechanism of Action and Signaling Pathway
PQ401 exerts its inhibitory effect on the IGF-1R signaling pathway. The Insulin-like Growth

Factor 1 Receptor is a receptor tyrosine kinase that, upon binding its ligand (IGF-1), undergoes

autophosphorylation. This phosphorylation event initiates a cascade of downstream signaling,

primarily through the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation,

growth, and survival.
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PQ401 is believed to indirectly block the ATP-binding site of the IGF-1R kinase domain, thereby

preventing autophosphorylation and the subsequent activation of downstream signaling

molecules. This inhibition of the IGF-1R pathway ultimately leads to decreased cell growth and

the induction of apoptosis in cancer cells that are dependent on this pathway for survival.
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Figure 1: IGF-1R Signaling Pathway and Inhibition by PQ401

Experimental Protocols
The following are detailed methodologies for key experiments involving PQ401, based on

published research.

In Vitro IGF-1R Kinase Assay
This assay determines the direct inhibitory effect of PQ401 on the enzymatic activity of the IGF-

1R kinase domain.

Methodology:

Reagents: Recombinant IGF-1R kinase domain, Poly(Glu, Tyr) 4:1 substrate, ATP (with γ-

³²P-ATP), PQ401 at various concentrations, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10

mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Triton X-100).
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Procedure:

1. The IGF-1R kinase domain is incubated with varying concentrations of PQ401 in the

kinase buffer for 10-15 minutes at room temperature.

2. The kinase reaction is initiated by adding the Poly(Glu, Tyr) substrate and ATP (spiked

with γ-³²P-ATP).

3. The reaction is allowed to proceed for a specified time (e.g., 20-30 minutes) at 30°C.

4. The reaction is stopped by spotting the mixture onto phosphocellulose paper.

5. The paper is washed multiple times with phosphoric acid to remove unincorporated ATP.

6. The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition is calculated for each PQ401 concentration, and

the IC₅₀ value is determined by non-linear regression analysis.

Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of PQ401 on the metabolic activity of cancer cells, which is an

indicator of cell viability and proliferation.

Methodology:

Cell Culture: Cancer cell lines (e.g., MCF-7, U87MG) are seeded in 96-well plates at a

predetermined density and allowed to adhere overnight.

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of PQ401 or a vehicle control (e.g., DMSO).

Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow

MTT to purple formazan crystals.
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Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a

specialized solubilization buffer) is added to dissolve the formazan crystals.

Measurement: The absorbance of the resulting purple solution is measured using a

microplate reader at a wavelength of ~570 nm.

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and

the IC₅₀ value is calculated.
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MTT Assay Experimental Workflow
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To cite this document: BenchChem. [An In-Depth Technical Guide to IGF-1R Inhibitor II
(PQ401)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15143452#igf-1r-inhibitor-2-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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